SOS1 Inhibitory Activity of a 4-Cyano-1,1-dioxide-bearing Analog Compared with Clinical-Stage SOS1 Inhibitors
A derivative incorporating the tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide moiety (US11648254, Compound 126) exhibits SOS1 inhibition with an IC50 of 100 nM [1]. While less potent than some advanced SOS1 inhibitors (e.g., MRTX0902 IC50 = 46 nM, HH0043 IC50 = 5.8 nM) , this compound represents a structurally distinct chemotype. The 100 nM IC50 confirms that the 1,1-dioxide core is a viable scaffold for SOS1-targeted drug discovery, offering an alternative chemical space for optimization of potency and selectivity.
| Evidence Dimension | SOS1 inhibition (IC50) |
|---|---|
| Target Compound Data | 100 nM (for a derivative containing the 1,1-dioxide core) |
| Comparator Or Baseline | MRTX0902: 46 nM; HH0043: 5.8 nM; SOS1-IN-21: 15 nM |
| Quantified Difference | Target derivative is 2.2- to 17.2-fold less potent than the comparators |
| Conditions | Biochemical assay measuring reduction of Ras protein signaling output; SOS1 (human) |
Why This Matters
Provides a quantitative benchmark for the scaffold's potential in SOS1 inhibition, allowing medicinal chemists to assess its suitability relative to established chemotypes.
- [1] BindingDB BDBM602218. US11648254, Compound 126: IC50 = 100 nM against SOS1. View Source
